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nitropyrimidine

Cat. No.: B082758 Get Quote

An In-Depth Technical Guide to 4,6-Dichloro-2-methyl-5-nitropyrimidine (CAS: 13162-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-methyl-5-nitropyrimidine is a highly functionalized pyrimidine derivative

serving as a critical electrophilic building block in organic synthesis and medicinal chemistry. Its

distinct structural features—two reactive chlorine atoms activated by an adjacent electron-

withdrawing nitro group—make it a versatile precursor for the synthesis of a wide array of

complex heterocyclic compounds. This document provides a comprehensive technical

overview of its physicochemical properties, established synthetic protocols, reactivity, and

significant applications in the development of novel therapeutic agents, including antiviral and

hormonal modulators. All quantitative data is presented in structured tables, and key processes

are visualized through workflow diagrams to facilitate understanding.

Physicochemical and Structural Data
4,6-Dichloro-2-methyl-5-nitropyrimidine, identified by CAS number 13162-43-1, is a solid

compound at room temperature. Its key physicochemical properties are summarized below,

providing essential data for experimental design and computational modeling.
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Property Value Source(s)

CAS Number 13162-43-1 [1]

Molecular Formula C₅H₃Cl₂N₃O₂ [1]

Molecular Weight 208.00 g/mol [1]

IUPAC Name
4,6-dichloro-2-methyl-5-

nitropyrimidine
[1]

Canonical SMILES
CC1=NC(=C(C(=N1)Cl)--

INVALID-LINK--[O-])Cl
[1]

Appearance Off-white to light yellow solid [2]

Boiling Point 310.4 ± 37.0 °C (Predicted)

Density 1.626 g/cm³ (Predicted)

Topological Polar Surface Area 68.92 Å²

LogP 2.00002

Synthesis and Manufacturing
The most efficient and widely cited synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine is a

three-step process starting from readily available commercial reagents.[3] The overall workflow

involves cyclization, nitration, and subsequent chlorination.
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Step 1: Cyclization

Step 2: Nitration

Step 3: Chlorination

Acetamidine HCl + Diethyl Malonate

4,6-Dihydroxy-2-methylpyrimidine

  NaOCH3, Methanol, Reflux  

4,6-Dihydroxy-2-methylpyrimidine

4,6-Dihydroxy-2-methyl-5-nitropyrimidine

  Mixed Acids (HNO3, CCl3COOH, Acetic Acid)  

4,6-Dihydroxy-2-methyl-5-nitropyrimidine

4,6-Dichloro-2-methyl-5-nitropyrimidine

  POCl3, N,N-Diethylaniline, Reflux  

Click to download full resolution via product page

Caption: Synthetic workflow for 4,6-Dichloro-2-methyl-5-nitropyrimidine.

Experimental Protocol
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Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

To a reaction vessel containing methanol, add acetamidine hydrochloride and diethyl

malonate.

Under stirring at room temperature, add a 30% solution of sodium methoxide in methanol.

Heat the mixture to reflux for 3-4 hours. Monitor the reaction completion using Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture, filter the resulting solid, and wash with water and

methanol.

Dissolve the filter cake in water and acidify with concentrated hydrochloric acid to a pH of 2,

inducing precipitation.

Filter the white precipitate, wash with water, and dry to yield 4,6-dihydroxy-2-

methylpyrimidine. A typical yield is around 91%.[3]

Step 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine

Prepare a mixed acid solution of nitric acid, trichloroacetic acid, and acetic acid.

Add the 4,6-dihydroxy-2-methylpyrimidine from Step 1 to the mixed acids.

Stir the reaction at a controlled temperature as the nitration proceeds.

Upon completion, the product can be isolated by quenching the reaction mixture with ice

water and filtering the resulting precipitate. The reported yield for this step is approximately

88%.[3]

Step 3: Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine

Suspend 4,6-dihydroxy-2-methyl-5-nitropyrimidine in phosphorus oxychloride (POCl₃), which

acts as both reagent and solvent.

Add N,N-diethylaniline as an acid scavenger.[4]
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Heat the mixture to reflux for approximately 2 hours.[4]

After the reaction is complete, remove excess POCl₃ by distillation under reduced pressure.

Carefully pour the residue onto ice water and extract the product with ethyl acetate.

Dry the organic layer, evaporate the solvent, and recrystallize the crude product from

petroleum ether to obtain 4,6-dichloro-2-methyl-5-nitropyrimidine as a crystalline solid.

This final step has a reported yield of around 82.6%.[3]

Spectroscopic and Analytical Data
While direct, publicly available experimental spectra are limited, the structural features of the

molecule allow for the prediction of its key spectroscopic signatures. Commercial suppliers

confirm the structure via ¹H NMR.[2][5]
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Technique Expected Features

¹H NMR

A single sharp peak (singlet) is expected for the

three equivalent protons of the methyl (CH₃)

group. Given the electronic environment, this

peak would likely appear in the δ 2.5-3.0 ppm

range.

¹³C NMR

Five distinct signals are expected: one for the

methyl carbon, and four for the pyrimidine ring

carbons (C2, C4, C5, C6). The carbons

attached to chlorine (C4, C6) and the carbon in

the nitro-substituted position (C5) would show

characteristic downfield shifts.

IR Spectroscopy

Key absorption bands would correspond to: C-H

stretching from the methyl group (~2900-3100

cm⁻¹), asymmetric and symmetric stretching of

the nitro group (NO₂) around 1550 cm⁻¹ and

1350 cm⁻¹, respectively, C=N stretching

vibrations of the pyrimidine ring, and C-Cl

stretching in the 600-800 cm⁻¹ region.[6]

Mass Spectrometry

The mass spectrum should show a

characteristic isotopic pattern for the molecular

ion [M]⁺ due to the presence of two chlorine

atoms (³⁵Cl and ³⁷Cl). This would result in a

cluster of peaks at m/z 207 (M⁺, ²x³⁵Cl), 209

(M⁺, ¹x³⁵Cl, ¹x³⁷Cl), and 211 (M⁺, ²x³⁷Cl).[7]

Chemical Reactivity
The reactivity of 4,6-dichloro-2-methyl-5-nitropyrimidine is dominated by nucleophilic

aromatic substitution (SₙAr) at the C4 and C6 positions. The chlorine atoms are excellent

leaving groups, and their reactivity is significantly enhanced by the strong electron-withdrawing

effect of the 5-nitro group and the pyrimidine ring nitrogens.
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This high reactivity allows for the sequential and selective displacement of the chloro groups by

a variety of nucleophiles, including:

Amines: Primary and secondary amines react readily to form 4-amino- and 4,6-

diaminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors

and other biologically active molecules.[8]

Organotin Reagents: In palladium-catalyzed cross-coupling reactions, such as the Stille

coupling, organotin reagents can be used to introduce carbon-based substituents.[9]

Spirocyclic Amines: The compound reacts with complex amines like dispirotripiperazinium

salts to form derivatives with antiviral properties.[10][11]

Applications in Drug Discovery and Development
4,6-Dichloro-2-methyl-5-nitropyrimidine is not typically used as a therapeutic agent itself but

is a valuable intermediate for constructing more complex, biologically active molecules.

Antiviral Agents (Herpes Simplex Virus)
A significant application is in the synthesis of novel antiviral compounds. The reaction of the

title compound with dispirotripiperazinium derivatives yields molecules capable of preventing

herpes virus adsorption to host cells.[10] The proposed mechanism involves blocking heparan

sulfate proteoglycans (HSPGs) on the cell surface, which the virus uses as initial attachment

receptors.
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Viral Entry Pathway

Inhibition Mechanism

Herpes Virus (HSV)

Heparan Sulfate Receptor
(on Host Cell)

Adsorption

Blocked Receptor

Adsorption Blocked

Pyrimidine-Dispirotriperazinium
Derivative

Binding
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Caption: Proposed mechanism of entry inhibition for antiviral drug candidates.

Gonadotropin-Releasing Hormone (GnRH) Antagonists
The compound serves as a starting material for nitrogen-containing fused ring derivatives that

exhibit GnRH antagonistic activity.[9] These molecules have potential applications in treating

sex hormone-dependent diseases such as endometriosis, benign prostatic hypertrophy, and

certain cancers by modulating the production of luteinizing hormone (LH) and follicle-

stimulating hormone (FSH).[9]

Other Applications
GPR6 Modulators: It is a key reactant in the synthesis of piperidinyl- and piperazinyl-

substituted heteroaromatic carboxamides, which are being investigated as modulators of

GPR6, a G-protein coupled receptor with relevance to neurological disorders.[8]

DNA-Encoded Libraries (DELs): The compound's defined reactivity makes it suitable for use

in the on-DNA synthesis of natural product-inspired molecular skeletons for high-throughput

screening in drug discovery.[12]
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Safety and Handling
4,6-Dichloro-2-methyl-5-nitropyrimidine is classified as harmful and an irritant. Standard

laboratory safety precautions, including the use of personal protective equipment (gloves,

safety glasses, lab coat), are essential when handling this chemical. Work should be conducted

in a well-ventilated fume hood.

Hazard Class Code Statement

Acute Toxicity, Oral H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

Precautionary Statements Code Statement

Prevention P264, P280

Wash hands thoroughly after

handling. Wear protective

gloves/eye protection.

Response
P301+P317, P302+P352,

P305+P351+P338

IF SWALLOWED: Get medical

help. IF ON SKIN: Wash with

plenty of water. IF IN EYES:

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.

Storage P405 Store locked up.

Disposal P501

Dispose of contents/container

to an approved waste disposal

plant.

Data sourced from ECHA C&L

Inventory.[1]
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4,6-Dichloro-2-methyl-5-nitropyrimidine is a cornerstone synthetic intermediate whose value

is defined by its predictable and high reactivity. The presence of two displaceable chlorine

atoms, activated by the pyrimidine ring and a nitro group, provides a robust platform for

generating molecular diversity. Its demonstrated utility in the synthesis of candidates for

antiviral therapies, GnRH antagonists, and other complex pharmacological agents underscores

its importance for professionals in drug discovery and development. A thorough understanding

of its synthesis, reactivity, and safety profile is crucial for its effective and safe application in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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